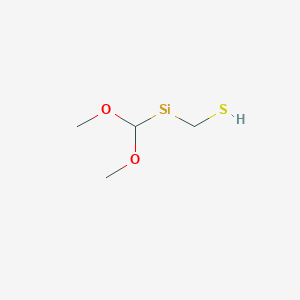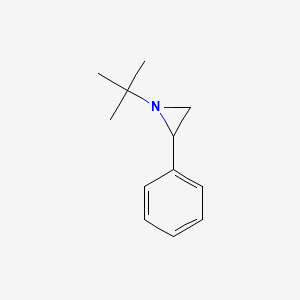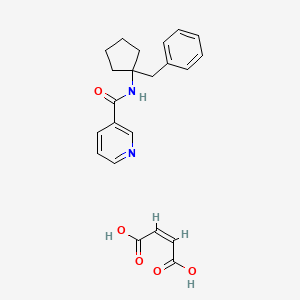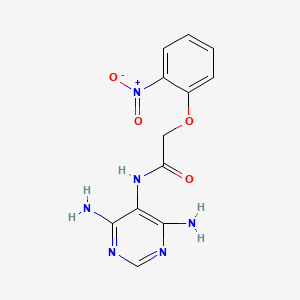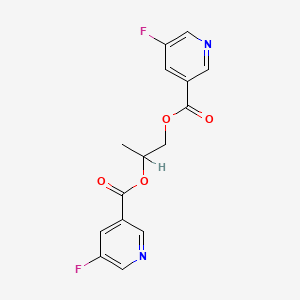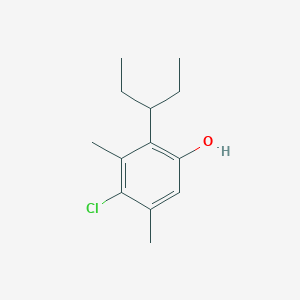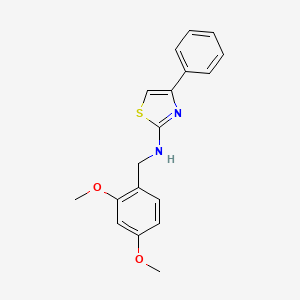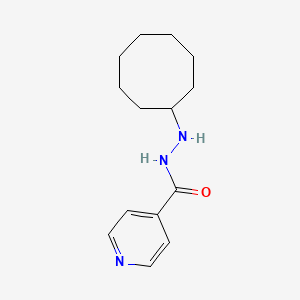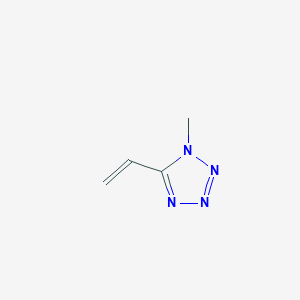![molecular formula C37H35N5O5S2 B14707612 9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine CAS No. 13516-39-7](/img/structure/B14707612.png)
9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine is a complex organic molecule with a molecular formula of C37H35N5O5S2 and an average mass of 693.834 Da This compound is notable for its intricate structure, which includes a purine base linked to a modified pentofuranosyl sugar moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine typically involves multiple steps, each requiring specific reagents and conditions:
Formation of the Pentofuranosyl Sugar Moiety: The pentofuranosyl sugar is synthesized through a series of protection and deprotection steps, starting from a suitable sugar precursor. The trityl group is introduced to protect the hydroxyl groups during subsequent reactions.
Introduction of the Benzyl and Methylsulfonyl Groups: The benzyl and methylsulfonyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution.
Attachment of the Purine Base: The purine base is attached to the modified sugar moiety through a glycosylation reaction. This step typically involves the use of a Lewis acid catalyst to activate the sugar and promote the formation of the glycosidic bond.
Final Deprotection and Purification: The final step involves the removal of the protecting groups, followed by purification of the compound using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine: can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzyl and methylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Strong bases (e.g., sodium hydride), polar aprotic solvents (e.g., dimethylformamide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine: can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents, leading to variations in chemical properties and biological activities.
This compound:
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
13516-39-7 |
|---|---|
Fórmula molecular |
C37H35N5O5S2 |
Peso molecular |
693.8 g/mol |
Nombre IUPAC |
[2-(6-aminopurin-9-yl)-4-benzylsulfanyl-5-(trityloxymethyl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C37H35N5O5S2/c1-49(43,44)47-32-33(48-23-26-14-6-2-7-15-26)30(46-36(32)42-25-41-31-34(38)39-24-40-35(31)42)22-45-37(27-16-8-3-9-17-27,28-18-10-4-11-19-28)29-20-12-5-13-21-29/h2-21,24-25,30,32-33,36H,22-23H2,1H3,(H2,38,39,40) |
Clave InChI |
FDFJKOZHJHCPBR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)SCC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


